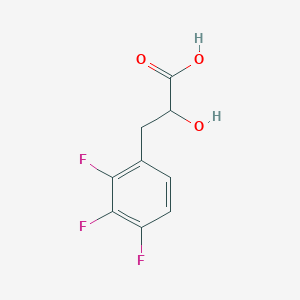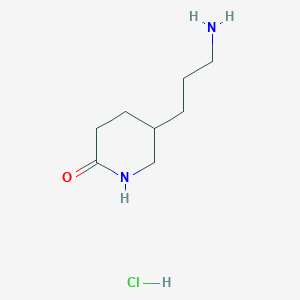
5-(3-Aminopropyl)piperidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminopropyl)piperidin-2-one hydrochloride: is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropyl)piperidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,5-diaminopentane with a suitable carbonyl compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions: 5-(3-Aminopropyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
科学研究应用
Chemistry: In organic chemistry, 5-(3-Aminopropyl)piperidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various piperidine-based compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These compounds may exhibit activity against various diseases, including neurological disorders and infections.
Industry: The compound is also used in the industrial synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of chemical products.
作用机制
The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.
相似化合物的比较
- 4-(3-Aminopropyl)piperidin-2-one hydrochloride
- N-(3-Aminopropyl)piperidine
- 1-(3-Aminopropyl)piperidin-2-one
Comparison: 5-(3-Aminopropyl)piperidin-2-one hydrochloride is unique due to the position of the amino group on the piperidine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct and valuable compound in various applications.
属性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
5-(3-aminopropyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-1-2-7-3-4-8(11)10-6-7;/h7H,1-6,9H2,(H,10,11);1H |
InChI 键 |
HLRWCXOEZKPACE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NCC1CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)


![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
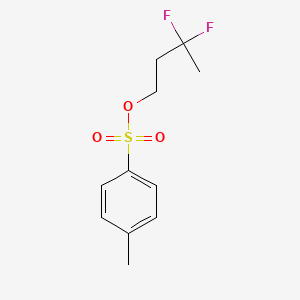
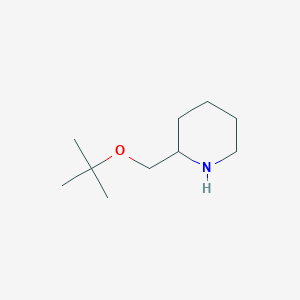

![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
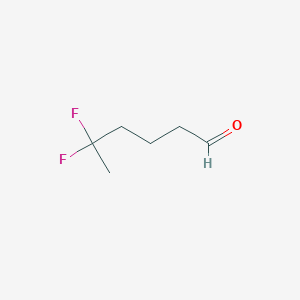
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
